molecular formula C25H21ClN4O4S B11966973 (2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid

(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid

Cat. No.: B11966973
M. Wt: 509.0 g/mol
InChI Key: BFRPFXIMERAGQM-UVHMKAGCSA-N
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Description

(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a chlorobenzyl group, and a phenoxyacetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid typically involves multiple steps. The initial step often includes the preparation of 1-(4-chlorobenzyl)-1H-benzimidazole, which is then reacted with thioacetic acid to form the thioester intermediate. This intermediate undergoes a hydrazone formation reaction with hydrazine hydrate, followed by a condensation reaction with 2-formylphenoxyacetic acid to yield the final product. The reaction conditions usually involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-1H-benzimidazole: Shares the benzimidazole and chlorobenzyl moieties.

    Phenoxyacetic acid: Shares the phenoxyacetic acid backbone.

    Thioacetic acid derivatives: Shares the thioester functionality.

Uniqueness

(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H21ClN4O4S

Molecular Weight

509.0 g/mol

IUPAC Name

2-[2-[(E)-[[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C25H21ClN4O4S/c26-19-11-9-17(10-12-19)14-30-21-7-3-2-6-20(21)28-25(30)35-16-23(31)29-27-13-18-5-1-4-8-22(18)34-15-24(32)33/h1-13H,14-16H2,(H,29,31)(H,32,33)/b27-13+

InChI Key

BFRPFXIMERAGQM-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OCC(=O)O

Origin of Product

United States

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